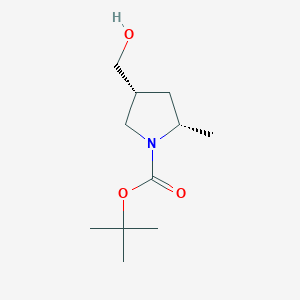

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl (2S,4R)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

CCBKWUTWRPJIOE-DTWKUNHWSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Oxidation of Precursors to Introduce Hydroxymethyl Group

One common approach involves the oxidation of a suitable methyl-substituted pyrrolidine precursor to introduce the hydroxymethyl group at the 4-position. A representative method uses a TEMPO-mediated oxidation system with sodium hypochlorite and sodium chlorite in a buffered aqueous-acetonitrile medium at mild temperatures (40–45 °C) over extended reaction times (~19 hours). This method achieves high yields (~94%) and preserves stereochemical integrity.

| Parameter | Details |

|---|---|

| Oxidants | 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO), sodium hypochlorite, sodium chlorite |

| Solvent System | Water and acetonitrile (3:2 ratio) |

| Temperature | 40–45 °C |

| Reaction Time | 18–19 hours |

| pH | 6.6 |

| Yield | 94% |

| Workup | Quenching with Na2SO3, pH adjustment, ether extraction, drying over MgSO4 |

| Characterization | 1H NMR, 13C NMR, ESI-MS confirming molecular weight and purity |

This oxidation method is adapted from Del Valle and Goodman’s protocol, ensuring selective oxidation of primary alcohols to aldehydes or acids without racemization.

Reduction Using Borane Reagents

Reduction of intermediate esters or acids to the corresponding alcohols is efficiently performed using borane reagents such as diborane or borane-tetrahydrofuran complex. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (0–20 °C) for 2 hours, followed by quenching with methanol. This step yields the target hydroxymethyl derivative quantitatively (100% yield reported).

| Parameter | Details |

|---|---|

| Reducing Agent | Borane (BH3) or diborane in THF |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–20 °C |

| Reaction Time | 2 hours |

| Quenching Agent | Methanol |

| Workup | Removal of solvent, washing with water, drying over Na2SO4, silica gel chromatography |

| Yield | 100% |

| Characterization | MS (ESI), 1H NMR confirming structure and purity |

This reduction step is crucial for converting carboxyl or ester functionalities into the hydroxymethyl group while maintaining stereochemistry.

Protection and Deprotection Strategies

The tert-butyl carbamate (Boc) protecting group on the nitrogen atom is introduced early in the synthesis to protect the amine functionality during oxidation and reduction steps. The Boc group is stable under the reaction conditions described and can be removed later under acidic conditions if needed.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation | TEMPO, NaClO, NaClO2, NaH2PO4 buffer, 40–45 °C, 19h | 94 | Selective oxidation, mild conditions |

| 2 | Reduction | Borane or diborane in THF, 0–20 °C, 2h | 100 | Quantitative reduction to alcohol |

| 3 | Protection | Boc protection (tert-butyl carbamate) | N/A | Protects amine during synthesis |

Research Findings and Considerations

- The TEMPO-mediated oxidation is highly selective and mild, minimizing side reactions and racemization, which is critical for maintaining the (2S,4R) stereochemistry.

- Borane reductions are efficient and clean, providing high yields without over-reduction or degradation of sensitive groups.

- The use of Boc protection ensures the amine remains inert during harsh oxidation/reduction steps, facilitating purification and handling.

- Spectroscopic data (1H NMR, 13C NMR, MS) consistently confirm the structure and purity of the synthesized compound, supporting the reliability of these methods.

- The described methods are scalable and reproducible, suitable for both laboratory synthesis and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Jones reagent, PCC

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrrolidines

Scientific Research Applications

Organic Synthesis

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation to carboxylic acids and reduction to alcohols .

Medicinal Chemistry

This compound is of particular interest in medicinal chemistry due to its potential biological activities:

- Enzyme Inhibition : Research indicates that this compound can inhibit acetylcholinesterase (AChE) and β-secretase, both of which are important targets in Alzheimer's disease treatment. AChE inhibition enhances cholinergic signaling by preventing the breakdown of acetylcholine, while β-secretase inhibition reduces amyloid-beta aggregation .

- Anticancer Activity : Case studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a library of novel pyrrolidine derivatives was tested for their anticancer activity against M-Hela tumor cell lines, demonstrating efficacy greater than that of the reference drug tamoxifen .

Biological Studies

The compound is utilized in studies involving enzyme mechanisms and as a building block for synthesizing enzyme inhibitors. Its ability to form hydrogen bonds with active sites of enzymes influences their activity, making it a valuable tool in biological research .

Mechanism of Action

The mechanism of action of (2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Pyrrolidine Derivatives

Physicochemical and Reactivity Comparisons

Hydrogen Bonding and Polarity: The (2S,4S)-4-hydroxy derivative (C₁₁H₂₁NO₄) exhibits higher polarity due to two hydroxyl groups, enhancing solubility in polar solvents compared to the target compound . The 4-cyano derivative’s strong electron-withdrawing nature reduces basicity at the pyrrolidine nitrogen, altering its reactivity in alkylation or acylation reactions .

The 4-fluoro derivative’s smaller substituent (vs. methyl or hydroxymethyl) allows for tighter binding in enzyme active sites, as seen in protease inhibitors .

Protective Group Strategies: The Cbz-protected amino group in (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate enables selective deprotection under hydrogenolysis, making it suitable for stepwise peptide synthesis . Boc protection in all compounds ensures stability under basic conditions but requires acidic conditions for removal, limiting compatibility with acid-sensitive functionalities .

Biological Activity

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, also known by its CAS number 2306252-27-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- Purity : 97%

- IUPAC Name : tert-butyl (2S,4R)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

The compound exhibits various biological activities that can be attributed to its structural characteristics. Notably, it has been shown to interact with several biological targets, including enzymes involved in neurodegenerative processes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of Alzheimer's disease:

- Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibition of AChE activity, which is essential for the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling in the brain.

- β-Secretase Inhibition : It also inhibits β-secretase activity, which is responsible for the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides. Reducing amyloid-beta aggregation is critical for preventing neurodegeneration associated with Alzheimer's disease.

Biological Activity Data

| Activity | IC50/Ki Value | Reference |

|---|---|---|

| AChE Inhibition | K_i = 0.17 μM | |

| β-Secretase Inhibition | IC50 = 15.4 nM | |

| Aβ Aggregation Inhibition | 85% inhibition at 100 μM |

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) toxicity. The compound improved cell viability significantly when co-treated with Aβ:

- Cell Viability : Treated astrocytes showed a viability increase from 43.78% (Aβ only) to 62.98% when treated with both Aβ and the compound .

Reactive Oxygen Species (ROS) Reduction

The compound has been observed to reduce ROS levels in astrocyte cultures exposed to Aβ. This suggests a potential antioxidant effect that may contribute to its neuroprotective properties:

- ROS Measurement : Fluorescence assays indicated a decrease in ROS levels when astrocytes were treated with the compound alongside Aβ .

Scopolamine-Induced Oxidative Stress Model

In vivo studies using a scopolamine-induced model of oxidative stress demonstrated that treatment with this compound resulted in reduced malondialdehyde (MDA) levels compared to control groups, indicating decreased lipid peroxidation and oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, and how are key intermediates characterized?

- Methodological Answer : A common approach involves coupling reactions using mixed anhydride intermediates. For example, carboxylate precursors are activated with reagents like isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂. Subsequent nucleophilic substitution with 2-amino-2-methylpropanol yields the target compound. Critical intermediates are monitored via LC-MS to confirm consumption of starting materials, and purification is achieved via flash chromatography (ethyl acetate/hexane gradients). Structural validation employs IR (C=O stretch at ~1700 cm⁻¹), HRMS (e.g., [M+H]+ at m/z 258.2), and NMR (distinct δ 1.4 ppm for tert-butyl protons) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the stereochemical integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR are critical for verifying stereochemistry. For instance, coupling constants (e.g., between H2 and H4) differentiate diastereomers .

- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Optical Rotation : Specific rotation values (e.g., ) confirm enantiopurity .

Advanced Research Questions

Q. How can stereochemical inversion or epimerization during synthesis be minimized, and what analytical strategies detect such deviations?

- Methodological Answer :

- Reaction Optimization : Use low-temperature conditions (0–5°C) during nucleophilic substitutions to suppress racemization. Avoid prolonged exposure to acidic/basic conditions (e.g., DIPEA should be stoichiometrically controlled) .

- Diagnostic Tools : Monitor reaction progress via -NMR (if fluorine-containing analogs exist) or LC-MS with chiral columns. X-ray crystallography (using SHELX software) provides definitive stereochemical assignments and identifies crystalline packing effects that may influence stability .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal structures).

- Dynamic NMR : Detects atropisomerism or rotameric equilibria by variable-temperature studies.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and compare them with X-ray structures. Hydrogen-bonding patterns (e.g., graph-set analysis via Etter’s formalism) explain packing differences .

Q. How is this compound utilized in hybrid Lewis acid/base catalysis, and what mechanistic insights guide its application?

- Methodological Answer : The hydroxymethyl and tert-butyl groups enable dual activation modes. For example, in asymmetric aldol reactions:

- Lewis Acid Role : The pyrrolidine nitrogen coordinates with metal ions (e.g., Zn²⁺), activating electrophiles.

- Lewis Base Role : The hydroxymethyl group deprotonates substrates (e.g., ketones) to generate enolates. Kinetic studies (Eyring plots) and isotopic labeling () validate the mechanism .

Q. What purification challenges arise from diastereomeric byproducts, and how are they addressed?

- Methodological Answer : Diastereomers with similar polarities (e.g., (2S,4R) vs. (2R,4S)) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.